4-(3-Bromopropyl)-1-isobutyl-1h-pyrazole
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Overview
Description
4-(3-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromopropyl group at position 4 and a methylpropyl group at position 1 of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromopropyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(3-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the pyrazole.
Oxidation: Products include pyrazole carboxylic acids or ketones.
Reduction: The major product is 4-(3-propyl)-1-(2-methylpropyl)-1H-pyrazole.
Scientific Research Applications
4-(3-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloropropyl)-1-(2-methylpropyl)-1H-pyrazole
- 4-(3-iodopropyl)-1-(2-methylpropyl)-1H-pyrazole
- 4-(3-aminopropyl)-1-(2-methylpropyl)-1H-pyrazole
Uniqueness
4-(3-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of various derivatives and in the study of reaction mechanisms.
Properties
Molecular Formula |
C10H17BrN2 |
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Molecular Weight |
245.16 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C10H17BrN2/c1-9(2)7-13-8-10(6-12-13)4-3-5-11/h6,8-9H,3-5,7H2,1-2H3 |
InChI Key |
NOFPESGNGCPHII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CCCBr |
Origin of Product |
United States |
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